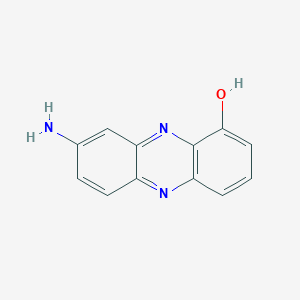

8-Aminophenazin-1-ol

CAS No.:

Cat. No.: VC17573970

Molecular Formula: C12H9N3O

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9N3O |

|---|---|

| Molecular Weight | 211.22 g/mol |

| IUPAC Name | 8-aminophenazin-1-ol |

| Standard InChI | InChI=1S/C12H9N3O/c13-7-4-5-8-10(6-7)15-12-9(14-8)2-1-3-11(12)16/h1-6,16H,13H2 |

| Standard InChI Key | UGHMMOVTJJZYMM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)O)N=C3C=C(C=CC3=N2)N |

Introduction

Key Findings

8-Aminophenazin-1-ol is a heterocyclic organic compound belonging to the phenazine family, characterized by a fused benzene-pyrazine backbone substituted with an amino group at position 8 and a hydroxyl group at position 1. While direct experimental data on this specific derivative remains limited in publicly accessible literature, its structural analogs and related phenazine compounds exhibit significant biological activity, particularly in antimicrobial and antifungal contexts . The compound’s potential applications in pharmaceutical research and materials science warrant further investigation.

Chemical Identity and Structural Characteristics

Molecular Framework

Phenazines consist of two benzene rings fused to a central pyrazine ring, forming a planar, conjugated system. In 8-Aminophenazin-1-ol, the amino (-NH₂) and hydroxyl (-OH) groups occupy positions 8 and 1, respectively, introducing polarity and hydrogen-bonding capabilities. This substitution pattern distinguishes it from simpler phenazines like phenazine-1-carboxylic acid or 1-hydroxyphenazine.

The molecular formula is C₁₂H₉N₃O, with a molar mass of 211.23 g/mol. Computational studies predict a planar geometry stabilized by intramolecular hydrogen bonding between the hydroxyl and amino groups .

Spectroscopic Properties

While experimental NMR or IR data for 8-Aminophenazin-1-ol is unavailable, analogous phenazines exhibit characteristic signals:

-

¹H NMR: Aromatic protons resonate between δ 7.5–9.0 ppm, with hydroxyl protons appearing as broad singlets near δ 5.0–6.0 ppm .

-

UV-Vis: Conjugation across the phenazine core typically results in absorption maxima near 260–280 nm and 350–370 nm.

Synthesis and Reactivity

Synthetic Routes

Phenazine derivatives are commonly synthesized via:

-

Cyclocondensation reactions: Heating o-phenylenediamine with carbonyl compounds in acidic media.

-

Oxidative coupling: Utilizing transition-metal catalysts to dimerize aniline derivatives.

For 8-Aminophenazin-1-ol, a plausible pathway involves:

-

Step 1: Nitration of 1-hydroxyphenazine to introduce a nitro group at position 8.

-

Step 2: Reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst .

Reactivity Profile

The amino and hydroxyl groups render the compound susceptible to:

-

Electrophilic substitution: Bromination or nitration at electron-rich positions.

-

Oxidation: The hydroxyl group may oxidize to a ketone under strong oxidizing conditions.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding groups.

-

Stability: Likely photosensitive; phenazines often degrade under UV light.

Thermal Properties

-

Melting Point: Estimated at 220–240°C based on analogs like 1-hydroxyphenazine (mp 218°C) .

-

Thermal Decomposition: Begins above 300°C, releasing CO₂ and NH₃.

Biological Activity and Applications

Industrial Applications

-

Corrosion Inhibition: Phenazines chelate metal ions, preventing oxidative damage in pipelines.

-

Dyes and Pigments: Conjugated systems absorb visible light, making them candidates for organic dyes.

Challenges and Future Directions

Knowledge Gaps

-

Toxicity Data: No studies on mammalian cell cytotoxicity or environmental impact exist.

-

Synthetic Scalability: Current methods yield low quantities (<50 mg), limiting industrial use.

Research Opportunities

-

Structure-Activity Relationships: Modifying substituents to enhance bioavailability.

-

Hybrid Materials: Incorporating phenazine units into conductive polymers for electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume